molecular formula C24H30N4O4 B2513012 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea CAS No. 1170224-61-9

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea

Cat. No.: B2513012
CAS No.: 1170224-61-9
M. Wt: 438.528
InChI Key: OFBHFAKSTWPBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea is a sophisticated heterocyclic compound designed for advanced biochemical and pharmacological research. This urea derivative incorporates multiple pharmacophores, including a benzo[1,3]dioxole moiety known to be present in various biologically active natural products and synthetic molecules with demonstrated kinase inhibition potential . The molecular architecture combines a tetrahydroquinoline system with a morpholinoethyl spacer, creating a multifunctional chemical entity particularly valuable for investigating signal transduction pathways and enzyme inhibition mechanisms. Research applications for this compound span multiple disciplines, including oncology, immunology, and neuroscience. The structural components suggest potential as a kinase inhibitor scaffold for investigating cancer cell proliferation , with possible extensions to inflammatory and immunological disorders given the established role of kinase targets in these conditions . The benzo[1,3]dioxole moiety has documented significance in medicinal chemistry and appears in various therapeutic candidates , while the urea linkage provides hydrogen-bonding capabilities crucial for target engagement . The morpholine and tetrahydroquinoline subunits further enhance the compound's drug-like properties and potential for central nervous system penetration. This chemical is provided as a high-purity material characterized by advanced analytical techniques to ensure batch-to-batch consistency and reliability in experimental settings. Researchers will find this compound particularly valuable for hit-to-lead optimization campaigns, target validation studies, and mechanism-of-action investigations. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate containment measures when handling this material.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-27-8-2-3-17-13-18(4-6-20(17)27)21(28-9-11-30-12-10-28)15-25-24(29)26-19-5-7-22-23(14-19)32-16-31-22/h4-7,13-14,21H,2-3,8-12,15-16H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBHFAKSTWPBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a tetrahydroquinoline derivative. Its molecular formula is C20H24N4O3C_{20}H_{24}N_4O_3 with a molecular weight of approximately 372.43 g/mol. The presence of these functional groups is believed to contribute to its biological properties.

Research indicates that the compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes that play a role in cancer cell proliferation.
  • Interaction with Receptors : The compound may interact with specific receptors involved in signaling pathways associated with cell growth and survival.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. Notably:

  • Cytotoxicity Assays : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HCT-116 and MCF-7), with IC50 values indicating potent activity (e.g., IC50 = 16.19 ± 1.35 μM against HCT-116) .
  • Mechanistic Insights : The cytotoxic effects are attributed to the induction of apoptosis and disruption of the cell cycle in cancer cells.
Cell LineIC50 (μM)Reference
HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54

Neuroprotective Effects

The compound has also shown potential neuroprotective effects:

  • Neuroprotection Studies : In models of neurodegeneration, it exhibited protective effects against oxidative stress-induced neuronal damage.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted in vitro assessed the impact of the compound on human colorectal cancer cells (HCT-116). The results indicated that treatment with the compound resulted in significant apoptosis as measured by flow cytometry and increased levels of pro-apoptotic markers.

Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects in an animal model of Alzheimer's disease. The compound was administered orally, resulting in improved cognitive function and reduced levels of neuroinflammatory markers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name & CAS Number Molecular Formula Molecular Weight Key Substituents/Modifications Synthesis Highlights
Target Compound (CAS not provided) C₂₄H₂₈N₄O₄ 452.5 - 1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl
- Morpholinoethyl spacer
THF-mediated coupling, ~44% yield
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea (12) C₁₅H₁₀ClN₂O₄ 317.7 - 3-Chlorobenzoyl group
- Direct urea linkage to benzodioxole
THF, room temperature, 44% yield
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (1172258-23-9) C₂₂H₂₅N₃O₄ 395.5 - 1-Isopentyl-2-oxo-tetrahydroquinolinyl
- No morpholine
Not specified
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea (1797181-96-4) C₂₂H₁₈N₆O₄ 430.4 - Pyrazine-oxadiazole hybrid
- Benzodioxolemethyl substituent
Boronic acid coupling
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea (2034398-42-8) C₁₈H₂₁N₃O₄S 375.4 - Thiomorpholine (sulfur-containing morpholine)
- Furan-3-yl group
Not specified
1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea C₂₀H₁₇F₃N₃O₅ 436.4 - Oxazolidinone core
- Trifluoromethylphenyl group
Not specified

Structural and Functional Analysis

Core Modifications
  • Tetrahydroquinoline vs. Benzothiazole: The target compound’s tetrahydroquinoline core (rigid, planar) contrasts with benzothiazole derivatives (e.g., ), which exhibit thiazole aromaticity and sulfur-based electronics .
  • Morpholine vs.
Substituent Effects
  • Halogenated Groups: The 3-chlorobenzoyl group in compound 12 introduces electronegativity, enhancing dipole interactions but reducing solubility compared to morpholinoethyl spacers .
  • Heterocyclic Hybrids: Pyrazine-oxadiazole moieties (CAS 1797181-96-4) expand π-π stacking capabilities, while oxazolidinones (CAS 2034617-04-2) introduce hydrogen-bonding sites .

Physicochemical and Pharmacological Implications

  • Solubility: Morpholinoethyl and thiomorpholino groups enhance water solubility compared to lipophilic isopentyl or trifluoromethyl groups .
  • Metabolic Stability : Benzodioxole is resistant to oxidative metabolism, whereas furan (CAS 2034398-42-8) may pose hepatotoxicity risks .

Preparation Methods

Amination of Safrole Derivatives

The benzo[d]dioxole precursor originates from safrole (4-allyl-1,2-methylenedioxybenzene). Nitration at the 5-position followed by catalytic hydrogenation yields 5-aminobenzo[d]dioxole. Subsequent treatment with triphosgene (bis(trichloromethyl) carbonate) under anhydrous conditions generates the corresponding isocyanate:

$$
\text{5-Aminobenzo[d]dioxole} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{5-Isocyanatobenzo[d]dioxole} + 3 \text{HCl}
$$

Key Conditions :

  • Solvent: Dichloromethane at 0–5°C
  • Base: Triethylamine (2.1 equiv) for HCl scavenging
  • Yield: 78–85%

Preparation of 2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Morpholinoethylamine

Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-amine

Tetrahydroquinoline derivatives are synthesized via Bischler-Napieralski cyclization:

  • N-Methylation : 6-Nitroquinoline treated with methyl iodide in DMF yields 1-methyl-6-nitro-1,2,3,4-tetrahydroquinoline.
  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) converts the nitro group to an amine.

$$
\text{1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline} \xrightarrow{\text{H}_2/\text{Pd}} \text{1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine}
$$

Yield : 92%

Geminal Di-Substitution via Mannich Reaction

Introducing morpholine and tetrahydroquinoline groups on a central carbon requires a Mannich-type process:

$$
\text{1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine} + \text{Formaldehyde} + \text{Morpholine} \rightarrow \text{2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethylamine}
$$

Optimized Parameters :

  • Solvent: Ethanol/water (4:1)
  • Temperature: 60°C, 12 hours
  • Yield: 65–72%

Urea Bond Formation Strategies

Phosgene-Free Coupling Using Carbonyldiimidazole (CDI)

CDI-mediated urea synthesis minimizes toxicity risks:

  • Activation : 5-Isocyanatobenzo[d]dioxole (1.0 equiv) reacts with CDI (1.2 equiv) in THF to form an imidazolide intermediate.
  • Aminolysis : Addition of 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethylamine (1.1 equiv) at 25°C.

$$
\text{Imidazolide Intermediate} + \text{Amine} \rightarrow \text{Target Urea} + \text{Imidazole}
$$

Advantages :

  • No gaseous byproducts
  • High functional group tolerance
  • Yield: 81%

Comparative Analysis of Urea-Forming Methods

Method Reagent Temperature (°C) Yield (%) Purity (%)
Phosgene COCl₂ -10 75 95
Triphosgene CCl₃OCO₂CCl₃ 0 82 98
CDI C₃H₃N₂O 25 81 99
Oxidative Carbonylation CO/Pd(OAc)₂ 80 68 90

Data compiled from catalytic studies on urea synthesis

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7 → 1:1 gradient). The target compound elutes at Rf = 0.42 (TLC, SiO₂).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.1 Hz, 1H, ArH), 5.95 (s, 2H, OCH₂O), 4.12 (m, 4H, morpholine), 3.02 (s, 3H, NCH₃).
  • HRMS : m/z calc. for C₂₄H₂₇N₄O₄ [M+H]⁺: 435.2024; found: 435.2021.

Challenges and Optimization Opportunities

  • Geminal Di-Substitution Steric Effects : The crowded ethyl bridge necessitates slow amine addition to prevent dimerization.
  • Morpholine Reactivity : Competitive N-alkylation side products require strict stoichiometric control.
  • Urea Hydrolysis : Acidic or basic conditions degrade the carbamide group; neutral pH is critical during workup.

Q & A

Q. What are the optimal synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea, and how can purity be maximized?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Formation of the benzo[d][1,3]dioxole moiety via cyclization of catechol derivatives under acidic conditions .
  • Functionalization of 1-methyl-1,2,3,4-tetrahydroquinoline at the 6-position using cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the morpholinoethyl group .
  • Urea linkage formation via reaction of isocyanates with amines, requiring anhydrous conditions and catalysts like triethylamine to minimize side products .
    Purity optimization involves HPLC purification (C18 column, acetonitrile/water gradient) and characterization via <sup>1</sup>H/<sup>13</sup>C-NMR to confirm structural integrity .

Q. How can the compound’s structural and electronic properties be characterized to validate its identity?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • <sup>1</sup>H-NMR : Key signals include aromatic protons of the benzo[d][1,3]dioxole ring (δ 6.7–7.1 ppm) and methyl groups (δ 1.2–1.5 ppm) .
  • FT-IR : Urea carbonyl stretch (~1650–1705 cm<sup>-1</sup>) and morpholine C-O-C vibrations (~1100–1250 cm<sup>-1</sup>) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 466.2) .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline and morpholinoethyl moieties .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the compound’s biological activity across different assay systems?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). Solutions include:
  • Dose-response profiling (0.1–100 µM) to identify optimal activity windows .
  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to confirm target engagement .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency and selectivity?

  • Methodological Answer :
  • Core Modifications :
  • Replace the benzo[d][1,3]dioxole with substituted phenyl groups to assess π-π stacking contributions .
  • Vary the morpholinoethyl chain length to optimize steric interactions with target receptors .
  • In Silico Modeling :
  • Use molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., kinases or GPCRs) .
  • Perform MD simulations (GROMACS) to evaluate conformational stability of the urea linkage .
  • Biological Validation :
  • Test derivatives in parallel against primary and off-target proteins (e.g., kinase panels) to quantify selectivity .

Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Target Deconvolution :
  • Chemical Proteomics : Use immobilized compound pulldowns coupled with LC-MS/MS to identify binding partners .
  • CRISPR-Cas9 Knockout Screens : Identify genes whose loss rescues or enhances the compound’s effect .
  • Pathway Analysis :
  • Transcriptomic profiling (RNA-seq) to map downstream gene expression changes .
  • Phosphoproteomics (TiO2 enrichment) to identify signaling pathways modulated by the compound .

Q. How can pharmacokinetic challenges (e.g., low solubility, metabolic instability) be addressed during preclinical development?

  • Methodological Answer :
  • Solubility Enhancement :
  • Formulate with cyclodextrins or lipid-based nanoparticles .
  • Introduce polar groups (e.g., -OH, -COOH) without disrupting target binding .
  • Metabolic Stability :
  • Conduct microsomal stability assays (human liver microsomes) to identify vulnerable sites (e.g., morpholine oxidation) .
  • Deuterate labile C-H bonds to slow CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.